

ciraparantag as a universal anticoagulant reversal agent

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Ciraparantag: A Universal Anticoagulant Reversal Agent

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of **ciraparantag**, an investigational universal anticoagulant reversal agent. It details the molecule's mechanism of action, pharmacokinetic and pharmacodynamic properties, and summarizes key findings from preclinical and clinical studies. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of **ciraparantag**'s core attributes.

Introduction

Direct oral anticoagulants (DOACs) have become the standard of care for the prevention and treatment of thromboembolic events.[1][2] While offering a favorable safety profile compared to traditional vitamin K antagonists, the risk of major bleeding remains a significant clinical concern.[1] This has driven the development of specific reversal agents. **Ciraparantag** (aripazine, PER977) is a small, synthetic, water-soluble cationic molecule designed to reverse the effects of a broad range of anticoagulants, including DOACs and heparins.[3][4][5]

Mechanism of Action





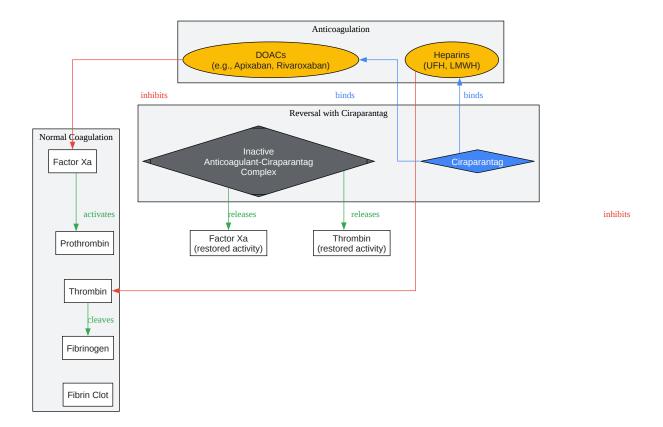


Ciraparantag functions by directly binding to anticoagulant drugs through non-covalent interactions, thereby neutralizing their activity.[1][2][6][7]

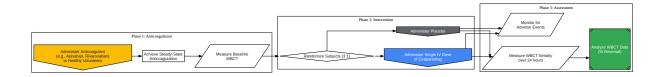
Key aspects of its mechanism include:

- Direct Binding: It is specifically designed to bind non-covalently to unfractionated heparin (UFH) and low-molecular-weight heparin (LMWH) via charge-charge interactions.[4][6] It exhibits similar binding characteristics to DOACs, including Factor Xa inhibitors (apixaban, rivaroxaban, edoxaban) and direct thrombin inhibitors (dabigatran).[6][7][8]
- Non-covalent Interactions: The binding is mediated by hydrogen bonds and charge-charge interactions.[2][3][7][9] This physical association prevents the anticoagulant molecules from binding to their respective targets in the coagulation cascade, such as Factor Xa and thrombin, allowing for the restoration of normal coagulation.[3][8][10]
- High Specificity: Dynamic light scattering (DLS) studies have demonstrated that
 ciraparantag binds to various anticoagulants but does not show significant binding to other
 plasma proteins, including coagulation factors, or a range of commonly used drugs.[1][3][6]









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